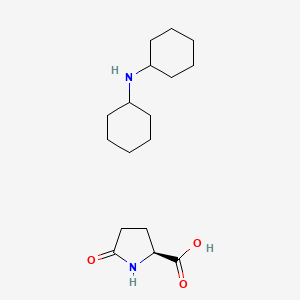
Einecs 268-334-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine (S)-5-oxopyrrolidine-2-carboxylate is a chemical compound that combines the properties of dicyclohexylamine and (S)-5-oxopyrrolidine-2-carboxylate. Dicyclohexylamine is a secondary amine with the chemical formula C12H23N, known for its applications in various industrial processes . (S)-5-oxopyrrolidine-2-carboxylate, on the other hand, is a derivative of pyrrolidine, a five-membered lactam ring, which is often used in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexylamine can be synthesized through several methods:
Catalytic Hydrogenation of Aniline: This method involves the catalytic hydrogenation of aniline (phenylamine) using a catalyst such as ruthenium or palladium.
Reductive Amination of Cyclohexanone: This method involves the reductive amination of cyclohexanone with ammonia or cyclohexylamine.
Pressure Hydrogenation of Diphenylamine: This method uses a ruthenium catalyst to hydrogenate diphenylamine under pressure.
Industrial Production Methods
In industrial settings, dicyclohexylamine is often produced using a supported noble metal catalyst, such as ruthenium or palladium, applied to a support of niobic acid or tantalic acid . This method ensures higher yields and better efficiency.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine (S)-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Dicyclohexylamine can be oxidized to form corresponding amine oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Dicyclohexylamine (S)-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
Dicyclohexylamine exerts its effects primarily through the inhibition of spermidine synthase, an enzyme involved in polyamine biosynthesis . By inhibiting this enzyme, the compound disrupts the synthesis of polyamines, which are essential for cell growth and proliferation. This mechanism is particularly effective against certain bacterial strains, making it a potential candidate for antibacterial therapies .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A primary amine with similar applications in industrial processes.
Diphenylamine: An aromatic amine used in the production of antioxidants and as a stabilizer in various products.
Uniqueness
Dicyclohexylamine (S)-5-oxopyrrolidine-2-carboxylate is unique due to its combination of a secondary amine and a pyrrolidine derivative. This combination enhances its stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
68067-13-0 |
|---|---|
Molecular Formula |
C17H30N2O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23N.C5H7NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;7-4-2-1-3(6-4)5(8)9/h11-13H,1-10H2;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
CVGYJNBFLSPBEX-HVDRVSQOSA-N |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















